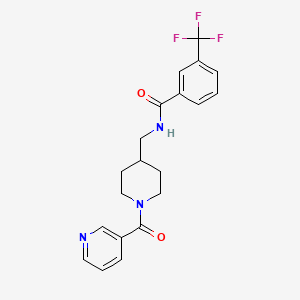

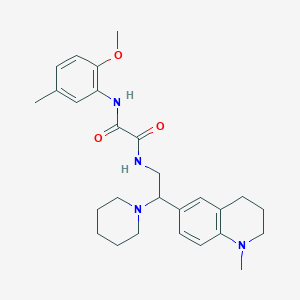

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide and its derivatives exhibit significant antimicrobial properties. For instance, a study focused on synthesizing novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives demonstrated that these compounds, along with their copper (Cu) and cadmium (Cd) complexes, showed comparable activity to ampicillin against S. aureus and E. coli (Khattab, 2005).

DNA Synthesis Enhancement

Research indicates that inhibitors related to benzamide, including N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This highlights a potential role in DNA repair mechanisms, especially in the context of poly-(ADP-ribose) polymerase's activity (Miwa et al., 1981).

Histone Deacetylase Inhibition

Compounds structurally related to N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, is a small molecule HDAC inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the potential therapeutic applications of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide derivatives in oncology (Zhou et al., 2008).

Antiarrhythmic Activity

The antiarrhythmic activity of benzamides with heterocyclic amide side chains, including compounds related to N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, has been documented. These compounds have shown effectiveness in models of oral antiarrhythmic activity, with specific derivatives proceeding to clinical trials. This underlines the potential of such compounds in developing treatments for arrhythmias (Banitt et al., 1977).

Fluorination Protocol for Medicinal Chemistry

Derivatives of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide have been explored for their potential in ortho-fluorination, a crucial step in medicinal chemistry for modifying drug properties. A specific protocol involving Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination highlights the compound's versatility in synthesizing functionally diverse groups, beneficial for drug development (Wang et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-5-1-3-15(11-17)18(27)25-12-14-6-9-26(10-7-14)19(28)16-4-2-8-24-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOBWHHUJGYTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)